4-(2,3-Dihydrospiro[indene-1,2-pyrrolidine]-6-yl)morpholine
Description
4-(2,3-Dihydrospiro[indene-1,2’-pyrrolidine]-6-yl)morpholine is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where an indene and a pyrrolidine ring are fused together, sharing a single carbon atom, and attached to a morpholine ring. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities and structural complexity.
Properties
CAS No. |
1211593-72-4 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.365 |
IUPAC Name |
4-spiro[1,2-dihydroindene-3,2'-pyrrolidine]-5-ylmorpholine |
InChI |
InChI=1S/C16H22N2O/c1-5-16(17-7-1)6-4-13-2-3-14(12-15(13)16)18-8-10-19-11-9-18/h2-3,12,17H,1,4-11H2 |
InChI Key |
MYIMPBQYUULJDZ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC3=C2C=C(C=C3)N4CCOCC4)NC1 |
Synonyms |
4-(2,3-dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)Morpholine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrospiro[indene-1,2’-pyrrolidine]-6-yl)morpholine typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide, generated in situ, reacts with a suitable dipolarophile to form the spirocyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrospiro[indene-1,2’-pyrrolidine]-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated spirocyclic compounds.
Scientific Research Applications
4-(2,3-Dihydrospiro[indene-1,2’-pyrrolidine]-6-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrospiro[indene-1,2’-pyrrolidine]-6-yl)morpholine exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets, potentially inhibiting enzymes or binding to receptors. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with an indole ring fused to a spiro center.
Spirooxindole: Contains an oxindole ring fused to a spiro center, known for its biological activities.
Spiro[pyrrolidine-3,3’-oxindole]: A compound with a pyrrolidine and oxindole ring fused together.
Uniqueness
4-(2,3-Dihydrospiro[indene-1,2’-pyrrolidine]-6-yl)morpholine is unique due to its specific combination of an indene, pyrrolidine, and morpholine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other spirocyclic compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
